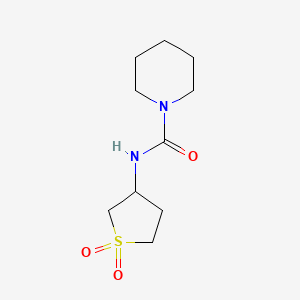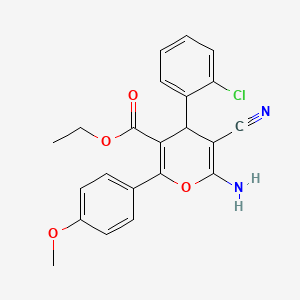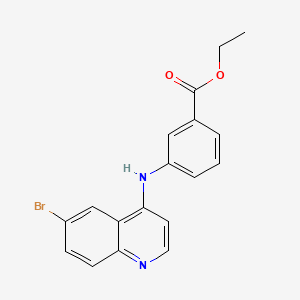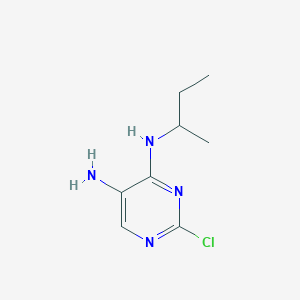
1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophényl)-3-(3-imidazol-1-ylpropyl)urée est un composé organique synthétique caractérisé par la présence d'un groupe dichlorophényle et d'une portion imidazolylpropyle reliés par un groupe fonctionnel urée
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse de 1-(3,4-dichlorophényl)-3-(3-imidazol-1-ylpropyl)urée implique généralement les étapes suivantes :
-
Formation de l'Intermédiaire Imidazolylpropyle :
- En partant de la 3-chloropropylamine, le composé est mis à réagir avec l'imidazole en présence d'une base telle que le carbonate de potassium pour former la 3-(imidazol-1-yl)propylamine.
- Conditions réactionnelles : Solvant (par exemple, éthanol), température (reflux) et durée de réaction (plusieurs heures).
-
Couplage avec l'Isocyanate de Dichlorophényle :
- L'intermédiaire 3-(imidazol-1-yl)propylamine est ensuite mis à réagir avec l'isocyanate de 3,4-dichlorophényle pour former le produit final.
- Conditions réactionnelles : Solvant (par exemple, dichlorométhane), température (température ambiante à chauffage doux) et durée de réaction (une nuit).
Méthodes de Production Industrielle : La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes automatisés pour un contrôle précis des conditions réactionnelles et de techniques de purification telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de Réactions : 1-(3,4-dichlorophényl)-3-(3-imidazol-1-ylpropyl)urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle imidazole peut être oxydé dans des conditions oxydantes fortes.
Réduction : Le groupe urée peut être réduit en amines dans des conditions spécifiques.
Substitution : Le groupe dichlorophényle peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et Conditions Communs :
Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide ou basique.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux Produits :
Oxydation : Dérivés d'imidazole oxydés.
Réduction : Amines dérivées de la réduction du groupe urée.
Substitution : Dérivés dichlorophényles substitués.
Applications De Recherche Scientifique
1-(3,4-dichlorophényl)-3-(3-imidazol-1-ylpropyl)urée a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Mécanisme d'Action
Le mécanisme d'action de 1-(3,4-dichlorophényl)-3-(3-imidazol-1-ylpropyl)urée dépend de son application spécifique :
Inhibition Enzymique : Le composé peut se lier au site actif des enzymes, bloquant l'accès du substrat et inhibant l'activité enzymatique.
Modulation des Récepteurs : Il peut interagir avec des récepteurs cellulaires, modifiant les voies de transduction du signal et affectant les réponses cellulaires.
Cibles Moléculaires et Voies :
Enzymes : Les cibles potentielles incluent les protéases et les kinases.
Récepteurs : Interactions possibles avec les récepteurs couplés aux protéines G ou les canaux ioniques.
Composés Similaires :
1-(3,4-dichlorophényl)-3-(3-pyridylpropyl)urée : Structure similaire mais avec un groupe pyridyle au lieu d'un groupe imidazolyle.
1-(3,4-dichlorophényl)-3-(3-pipéridinylpropyl)urée : Contient un groupe pipéridinyle, offrant des propriétés pharmacologiques différentes.
Unicité : 1-(3,4-dichlorophényl)-3-(3-imidazol-1-ylpropyl)urée est unique en raison de la présence du cycle imidazole, qui peut conférer des propriétés de liaison spécifiques et des activités biologiques non observées dans ses analogues.
La structure distincte et la réactivité polyvalente de ce composé en font un sujet d'étude précieux dans diverses disciplines scientifiques.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Molecular Targets and Pathways:
Enzymes: Potential targets include proteases and kinases.
Receptors: Possible interactions with G-protein coupled receptors or ion channels.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-3-(3-pyridylpropyl)urea: Similar structure but with a pyridyl group instead of an imidazolyl group.
1-(3,4-Dichlorophenyl)-3-(3-piperidinylpropyl)urea: Contains a piperidinyl group, offering different pharmacological properties.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea is unique due to the presence of the imidazole ring, which can confer specific binding properties and biological activities not seen in its analogs.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C13H14Cl2N4O |
|---|---|
Poids moléculaire |
313.18 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea |
InChI |
InChI=1S/C13H14Cl2N4O/c14-11-3-2-10(8-12(11)15)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) |
Clé InChI |
QUXVNMUEEBVBFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NCCCN2C=CN=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12122532.png)

![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)

![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)

![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)

![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)



![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)
